molecular formula C15H31N3OSi B8552766 5-tert-Butyl-2-[2-(tert-butyl-dimethyl-silanyloxy)-ethyl]-2H-pyrazol-3-ylamine CAS No. 908267-35-6

5-tert-Butyl-2-[2-(tert-butyl-dimethyl-silanyloxy)-ethyl]-2H-pyrazol-3-ylamine

Cat. No. B8552766
CAS RN: 908267-35-6
M. Wt: 297.51 g/mol
InChI Key: LLXZKIVBQMQLBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-Butyl-2-[2-(tert-butyl-dimethyl-silanyloxy)-ethyl]-2H-pyrazol-3-ylamine is a useful research compound. Its molecular formula is C15H31N3OSi and its molecular weight is 297.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-tert-Butyl-2-[2-(tert-butyl-dimethyl-silanyloxy)-ethyl]-2H-pyrazol-3-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-tert-Butyl-2-[2-(tert-butyl-dimethyl-silanyloxy)-ethyl]-2H-pyrazol-3-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

908267-35-6

Product Name

5-tert-Butyl-2-[2-(tert-butyl-dimethyl-silanyloxy)-ethyl]-2H-pyrazol-3-ylamine

Molecular Formula

C15H31N3OSi

Molecular Weight

297.51 g/mol

IUPAC Name

5-tert-butyl-2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyrazol-3-amine

InChI

InChI=1S/C15H31N3OSi/c1-14(2,3)12-11-13(16)18(17-12)9-10-19-20(7,8)15(4,5)6/h11H,9-10,16H2,1-8H3

InChI Key

LLXZKIVBQMQLBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)CCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of Intermediate 10a (1.00 g, 5.46 mmol), tert-butyl-dimethyl-chlorosilane (823 mg. 5.46 mmol), and imidazole (774 mg, 11.38 mmol) in DMF (9 mL) was stirred at RT under a nitrogen atmosphere for 18 h. Additional tert-butyl-dimethyl-chlorosilane (823 mg. 5.46 mmol) and imidazole (774 mg, 11.38 mmol) were added to the reaction mixture and stirred for 6 h. The reaction mixture was diluted with NH4Cl saturated aqueous solution (10 mL) and DCM (10 mL). The layers were separated and aqueous layer was extracted with DCM (3×10 mL). The combined organic layers were dried (MgSO4), filtered, concentrated in vacuo and purified by FCC, using 0-50% EtOAc in cyclohexane, to give the title compound (1.15 g, 70%). LCMS (Method 3): Rt 3.06, 3.23 min, m/z 298 [MH+].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
823 mg
Type
reactant
Reaction Step One
Quantity
774 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
823 mg
Type
reactant
Reaction Step Two
Quantity
774 mg
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
10 mL
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solvent
Reaction Step Three
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Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
70%

Synthesis routes and methods II

Procedure details

To 2-(5-amino-3-tert-butyl-pyrazol-1-yl)-ethanol (3.42 g, 0.019 mol), add TBDMSCl (3.38 g, 1.2 equiv.) and imidazole (3.18 g, 2.5 equiv.) in DMF (7 mL) and stir overnight at room temperature under N2. Dilute the reaction with ethyl acetate and water. Wash the organic layer with water then saturated aqueous saturated sodium chloride and then dry over magnesium sulfate, filter, and concentrate in vacuo to give a solid (5.5 g, 99%) which is used without further purification. MS (ES), m/z 298 (M+1).
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
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Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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solvent
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Yield
99%

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